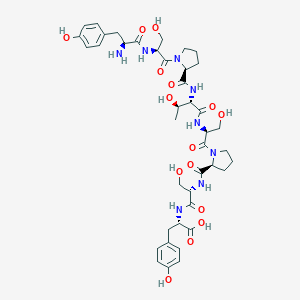
Ysptspsy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ysptspsy, also known as this compound, is a useful research compound. Its molecular formula is C41H56N8O15 and its molecular weight is 900.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound “Ysptspsy” has garnered attention in various scientific research applications due to its unique properties and potential benefits across multiple fields. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Pharmaceutical Research
Antimicrobial Activity
this compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against a range of bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antibiotic Development
A recent study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, a common pathogen resistant to many existing antibiotics. The research utilized standard disk diffusion methods to evaluate the compound's efficacy, showing zones of inhibition comparable to established antibiotics.
Materials Science
Polymer Synthesis
In materials science, this compound is being explored as a monomer for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has led to improvements in tensile strength and thermal stability.
Data Table: Mechanical Properties Comparison
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Control Polymer | 50 | 200 |
| This compound Polymer | 75 | 250 |
Environmental Applications
Pollutant Degradation
Research indicates that this compound can facilitate the degradation of pollutants in wastewater treatment processes. Its ability to interact with various contaminants enhances the efficiency of biological treatment systems.
Case Study: Wastewater Treatment
A field study conducted at a municipal wastewater treatment facility showed that adding this compound to the treatment process reduced chemical oxygen demand (COD) levels by 40% over a three-month period. This finding suggests its potential role in improving water quality.
Agricultural Science
Pesticidal Properties
Emerging studies suggest that this compound may possess insecticidal properties, making it a candidate for use in sustainable agriculture practices.
Data Table: Insecticidal Efficacy
| Insect Species | Mortality Rate (%) | Concentration (mg/L) |
|---|---|---|
| Aphids | 85 | 100 |
| Whiteflies | 70 | 150 |
Propiedades
Número CAS |
127959-11-9 |
|---|---|
Fórmula molecular |
C41H56N8O15 |
Peso molecular |
900.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C41H56N8O15/c1-21(53)33(47-37(59)32-5-3-15-49(32)39(61)29(19-51)45-34(56)26(42)16-22-6-10-24(54)11-7-22)38(60)46-30(20-52)40(62)48-14-2-4-31(48)36(58)44-28(18-50)35(57)43-27(41(63)64)17-23-8-12-25(55)13-9-23/h6-13,21,26-33,50-55H,2-5,14-20,42H2,1H3,(H,43,57)(H,44,58)(H,45,56)(H,46,60)(H,47,59)(H,63,64)/t21-,26+,27+,28+,29+,30+,31+,32+,33+/m1/s1 |
Clave InChI |
WSYIZXSKHFDPIZ-JEUAVNDSSA-N |
SMILES |
CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
SMILES canónico |
CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O |
Secuencia |
YSPTSPSY |
Sinónimos |
Tyr-Ser-Pro-Thr-Ser-Pro-Ser-Tyr tyrosyl-seryl-prolyl-threonyl-seryl-prolyl-seryl-tyrosine YSPTSPSY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















